Cas no 2171213-98-0 ((2R)-2-(2S)-3-(benzyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid)

(2R)-2-(2S)-3-(benzyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid structure
2171213-98-0 structure
商品名:(2R)-2-(2S)-3-(benzyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid
CAS番号:2171213-98-0
MF:C31H32N2O7
メガワット:544.594988822937
CID:6264198
PubChem ID:165528344

(2R)-2-(2S)-3-(benzyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-(2S)-3-(benzyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid
    • (2R)-2-[(2S)-3-(benzyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
    • 2171213-98-0
    • EN300-1492717
    • インチ: 1S/C31H32N2O7/c1-2-10-26(30(36)37)32-29(35)27(17-28(34)39-18-20-11-4-3-5-12-20)33-31(38)40-19-25-23-15-8-6-13-21(23)22-14-7-9-16-24(22)25/h3-9,11-16,25-27H,2,10,17-19H2,1H3,(H,32,35)(H,33,38)(H,36,37)/t26-,27+/m1/s1
    • InChIKey: SCCCNPPYGVDOEW-SXOMAYOGSA-N
    • ほほえんだ: O(C(N[C@H](C(N[C@@H](C(=O)O)CCC)=O)CC(=O)OCC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 544.22095136g/mol
  • どういたいしつりょう: 544.22095136g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 40
  • 回転可能化学結合数: 14
  • 複雑さ: 852
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 131Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.6

(2R)-2-(2S)-3-(benzyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1492717-100mg
(2R)-2-[(2S)-3-(benzyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171213-98-0
100mg
$1144.0 2023-09-28
Enamine
EN300-1492717-1000mg
(2R)-2-[(2S)-3-(benzyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171213-98-0
1000mg
$1299.0 2023-09-28
Enamine
EN300-1492717-5000mg
(2R)-2-[(2S)-3-(benzyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171213-98-0
5000mg
$3770.0 2023-09-28
Enamine
EN300-1492717-250mg
(2R)-2-[(2S)-3-(benzyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171213-98-0
250mg
$1196.0 2023-09-28
Enamine
EN300-1492717-0.05g
(2R)-2-[(2S)-3-(benzyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171213-98-0
0.05g
$1091.0 2023-06-05
Enamine
EN300-1492717-0.1g
(2R)-2-[(2S)-3-(benzyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171213-98-0
0.1g
$1144.0 2023-06-05
Enamine
EN300-1492717-1.0g
(2R)-2-[(2S)-3-(benzyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171213-98-0
1g
$1299.0 2023-06-05
Enamine
EN300-1492717-10.0g
(2R)-2-[(2S)-3-(benzyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171213-98-0
10g
$5590.0 2023-06-05
Enamine
EN300-1492717-50mg
(2R)-2-[(2S)-3-(benzyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171213-98-0
50mg
$1091.0 2023-09-28
Enamine
EN300-1492717-0.25g
(2R)-2-[(2S)-3-(benzyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171213-98-0
0.25g
$1196.0 2023-06-05

(2R)-2-(2S)-3-(benzyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid 関連文献

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(2R)-2-(2S)-3-(benzyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acidに関する追加情報

Research Brief on (2R)-2-(2S)-3-(benzyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid (CAS: 2171213-98-0)

The compound (2R)-2-(2S)-3-(benzyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid (CAS: 2171213-98-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structure involving benzyl carboxy and fluorenylmethoxycarbonyl (Fmoc) protecting groups, is primarily utilized in peptide synthesis and drug development. Its unique properties make it a valuable intermediate in the production of bioactive peptides and small-molecule therapeutics.

Recent studies have focused on optimizing the synthesis of this compound to improve yield and purity, which are critical for its application in high-throughput screening and drug discovery. Advanced techniques such as solid-phase peptide synthesis (SPPS) and liquid chromatography-mass spectrometry (LC-MS) have been employed to characterize and validate the compound. Researchers have also explored its potential as a building block for novel peptide-based inhibitors targeting specific enzymes involved in diseases such as cancer and neurodegenerative disorders.

One of the key findings from the latest research is the compound's role in enhancing the stability and bioavailability of peptide drugs. By incorporating this intermediate into peptide sequences, scientists have observed improved resistance to proteolytic degradation, a common challenge in peptide therapeutics. Additionally, its Fmoc-protected amino group allows for precise control during stepwise peptide assembly, making it a versatile tool in synthetic chemistry.

Further investigations have highlighted the compound's potential in targeted drug delivery systems. Its benzyl carboxy moiety can be functionalized to attach targeting ligands, enabling the development of peptide-drug conjugates (PDCs) with enhanced specificity for diseased tissues. This approach has shown promise in preclinical models, particularly for oncology applications where selective delivery of cytotoxic agents is paramount.

In conclusion, (2R)-2-(2S)-3-(benzyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid (CAS: 2171213-98-0) represents a critical intermediate in modern pharmaceutical research. Its applications span from peptide synthesis to drug delivery, with ongoing studies aimed at unlocking its full potential. Future research directions may include exploring its utility in combinatorial chemistry and the development of next-generation biologics.

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